1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine
Overview
Description
1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine is an organic compound with the molecular formula C11H17NO It is characterized by the presence of a methanamine group attached to a phenyl ring substituted with a methyl group and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine can be synthesized through a multi-step process involving the following key steps:
Alkylation: The starting material, 5-methyl-2-hydroxybenzaldehyde, undergoes alkylation with isopropyl bromide in the presence of a base such as potassium carbonate to form 5-methyl-2-(propan-2-yloxy)benzaldehyde.
Reductive Amination: The intermediate 5-methyl-2-(propan-2-yloxy)benzaldehyde is then subjected to reductive amination using ammonia or a primary amine and a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form the corresponding alcohols or amines.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted amines, amides.
Scientific Research Applications
1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Materials Science: It is used as a building block in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[5-methyl-2-(propan-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission, inflammation, or cellular signaling.
Pathways Involved: It can modulate pathways related to neurotransmitter release, inflammatory response, or cell proliferation, depending on its specific structural features and functional groups.
Comparison with Similar Compounds
- 1-[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine
- 1-[5-Methyl-2-(ethoxy)phenyl]methanamine
- 1-[5-Methyl-2-(propan-2-yloxy)phenyl]ethanamine
Uniqueness:
- The presence of the propan-2-yloxy group at the 2-position of the phenyl ring provides unique steric and electronic properties, influencing its reactivity and interactions.
- The methyl group at the 5-position enhances its lipophilicity, potentially affecting its biological activity and solubility.
Properties
IUPAC Name |
(5-methyl-2-propan-2-yloxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)13-11-5-4-9(3)6-10(11)7-12/h4-6,8H,7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMWWBSCUCUBKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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